molecular formula C9H8ClNO B8515045 6-Chloro-3-methylindolin-2-one

6-Chloro-3-methylindolin-2-one

Cat. No.: B8515045
M. Wt: 181.62 g/mol
InChI Key: QOXVTAOGHFFSPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-3-methylindolin-2-one is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by a chlorine atom at the 6th position and a methyl group at the 3rd position on the indole ring, making it a unique derivative with potential biological and chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Chloro-3-methylindolin-2-one involves the chlorination of indole-2,3-dione under acidic conditions. The reaction typically uses chlorine gas as the chlorinating agent . The process involves:

  • Dissolving indole-2,3-dione in an appropriate solvent.
  • Introducing chlorine gas into the solution.
  • Maintaining the reaction mixture under acidic conditions to facilitate the chlorination reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-methylindolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while substitution reactions can produce various halogenated or nitrated indole compounds .

Scientific Research Applications

6-Chloro-3-methylindolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-3-methylindolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-methylindolin-2-one is unique due to the presence of both chlorine and methyl groups on the indole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

6-chloro-3-methyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C9H8ClNO/c1-5-7-3-2-6(10)4-8(7)11-9(5)12/h2-5H,1H3,(H,11,12)

InChI Key

QOXVTAOGHFFSPG-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C=C(C=C2)Cl)NC1=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a cooled (−78° C.) solution of 6-chloro-1,3-dihydro-indol-2-one (4.0 g, 24 mmol) and TMEDA (11.2 mL, 79 mmol) in THF (100 mL) was slowly added BuLi (2.2 M solution in cyclohexane, 22 mL, 48 mmol). The solution was stirred for 30 minutes at the same temperature and then iodomethane (2.2 mL, 36 mmol) was slowly added. The reaction was stirred at −20° C. for 1.5 h. The reaction was quenched with saturated aqueous NH4Cl and extracted with EtOAc. The organic phase was dried (MgSO4), filtered and concentrated in vacuo. Chromatography (SiO2, EtOAc/Petrol 2:8) gave the title compound (2.7 g) as a pale pink solid. MS: [M+H]+=182.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
11.2 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
2.2 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

BuLi (2.2 M in cyclohexane, 22 mL, 48 mmol) was added dropwise at −78° C. to a solution of 6-chloro-1,3-dihydro-indol-2-one (4 g, 24 mmol) and TMEDA (11.2 mL, 79 mmol) in THF (100 mL) under N2. The solution was stirred for 30 minutes at the same temperature and then MeI (2.2 mL, 36 mmol) was added. The reaction mixture was warmed to −20° C. and stirred at this temperature for 1.5 h. The reaction was quenched with saturated aqueous NH4Cl and extracted with EtOAc. The organic phase was dried over MgSO4, filtered and concentrated in vacuo. Chromatography gave the title compound (2.7 g) as a pale pink solid. MS: [M+H]+=182.
Name
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
11.2 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
2.2 mL
Type
reactant
Reaction Step Two

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